molecular formula C12H24O3S B6175551 2-(heptane-4-sulfinyl)-3-methylbutanoic acid CAS No. 2551117-49-6

2-(heptane-4-sulfinyl)-3-methylbutanoic acid

Cat. No.: B6175551
CAS No.: 2551117-49-6
M. Wt: 248.4
InChI Key:
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Description

2-(heptane-4-sulfinyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a sulfinyl group attached to a heptane chain and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(heptane-4-sulfinyl)-3-methylbutanoic acid typically involves the introduction of the sulfinyl group to the heptane chain followed by the attachment of the methylbutanoic acid moiety. Common synthetic routes include:

    Oxidation of Sulfides: The sulfinyl group can be introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Grignard Reaction:

    Esterification and Hydrolysis: The final step often involves esterification of the intermediate compound followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes and continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(heptane-4-sulfinyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(heptane-4-sulfinyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(heptane-4-sulfinyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of target molecules. The compound may also interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(heptane-4-sulfonyl)acetamide: Contains a sulfonyl group instead of a sulfinyl group.

    (2R)-2-amino-2-[(heptane-4-sulfinyl)methyl]-3-oxo-4-phenylbutanamide: Contains an amino and oxo group, with a similar sulfinyl-heptane structure.

    (2R)-2-{[(S)-heptane-4-sulfinyl]methyl}oxolane: Contains an oxolane ring with a similar sulfinyl-heptane structure.

Uniqueness

2-(heptane-4-sulfinyl)-3-methylbutanoic acid is unique due to its specific combination of a sulfinyl group and a methylbutanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2551117-49-6

Molecular Formula

C12H24O3S

Molecular Weight

248.4

Purity

95

Origin of Product

United States

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